molecular formula C22H19FN4O2S B2997861 (E)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-51-4

(E)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2997861
CAS No.: 477298-51-4
M. Wt: 422.48
InChI Key: LEASFLFWXZLXQF-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
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Scientific Research Applications

Chemosensor Development

The compound has been explored for its potential as a chemosensor. Specifically, derivatives of this compound have been synthesized and studied for their ability to interact with metal cations. These studies involve the characterization of novel compounds through spectroscopic techniques and single-crystal X-ray diffractometry, focusing on their interaction with various cations. The findings suggest that certain derivatives exhibit significant changes in fluorescence intensity upon the addition of specific metal cations, indicating their potential use as chemosensors. This application is particularly relevant in the development of sensors for detecting metal ions in various environments, contributing to fields such as environmental monitoring and analytical chemistry (M. Hranjec et al., 2012).

Cytotoxic Potency for Cancer Therapy

Another area of research focuses on the compound's derivatives for their cytotoxic potency against human cancer cell lines. Through Knoevenagel condensation, derivatives have been prepared and tested for their in vitro cytotoxicity. The structure-activity relationships (SAR) of these derivatives provide insights into the modifications that enhance their potency against cancer cells. Some compounds have shown significant cytotoxic activities, suggesting their potential as anticancer agents. These studies contribute to medicinal chemistry by identifying new therapeutic agents for cancer treatment (F. Sa̧czewski et al., 2004).

Optical and Material Science Applications

The synthesis and characterization of compounds related to (E)-3-((4-fluoro-3-nitrophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been explored for applications in optical and material sciences. Studies involving the reduction of related acrylonitriles and their derivatives highlight their potential in creating new materials with desirable properties, such as enhanced fluorescence or specific structural characteristics. These applications are crucial in developing new materials for optoelectronic devices and other technologies (K. Frolov et al., 2005).

Properties

IUPAC Name

(E)-3-(4-fluoro-3-nitroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-14(2)9-15-3-5-16(6-4-15)20-13-30-22(26-20)17(11-24)12-25-18-7-8-19(23)21(10-18)27(28)29/h3-8,10,12-14,25H,9H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEASFLFWXZLXQF-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.